molecular formula C12H19N3 B577513 N2-(cyclohexylmethyl)pyridine-2,4-diamine CAS No. 1249079-89-7

N2-(cyclohexylmethyl)pyridine-2,4-diamine

Cat. No.: B577513
CAS No.: 1249079-89-7
M. Wt: 205.305
InChI Key: PMLNBOAAFONTOB-UHFFFAOYSA-N
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Description

N2-(cyclohexylmethyl)pyridine-2,4-diamine is an organic compound with the molecular formula C12H19N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom at the second position and two amino groups at the second and fourth positions of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(cyclohexylmethyl)pyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N2-(cyclohexylmethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

N2-(cyclohexylmethyl)pyridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(cyclohexylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group and the amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(cyclohexylmethyl)pyridine-2,4-diamine is unique due to the presence of the cyclohexylmethyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets. This structural feature can make it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-N-(cyclohexylmethyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLNBOAAFONTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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